Ethyl 5-(furan-2-carbonyl)thiophene-2-carboxylate
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Overview
Description
Ethyl 5-(furan-2-carbonyl)thiophene-2-carboxylate is a heterocyclic compound that features both furan and thiophene rings. These rings are known for their significant roles in various chemical and biological processes. The compound has a molecular formula of C12H10O4S and a molecular weight of 250.27 g/mol
Preparation Methods
The synthesis of Ethyl 5-(furan-2-carbonyl)thiophene-2-carboxylate typically involves the condensation of furan-2-carboxylic acid with thiophene-2-carboxylic acid under esterification conditions. One common method includes the use of ethyl alcohol and a strong acid catalyst to facilitate the esterification reaction. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity .
Chemical Reactions Analysis
Ethyl 5-(furan-2-carbonyl)thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.
Scientific Research Applications
Ethyl 5-(furan-2-carbonyl)thiophene-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug development.
Industry: It is utilized in the production of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of Ethyl 5-(furan-2-carbonyl)thiophene-2-carboxylate involves its interaction with various molecular targets. The furan and thiophene rings can interact with biological macromolecules through π-π stacking and hydrogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Ethyl 5-(furan-2-carbonyl)thiophene-2-carboxylate can be compared with other similar compounds such as:
Ethyl 2-furoate: This compound contains a furan ring but lacks the thiophene ring, making it less versatile in terms of chemical reactivity.
Thiophene-2-carboxylic acid: This compound contains only the thiophene ring and is commonly used in the synthesis of thiophene derivatives.
The unique combination of furan and thiophene rings in this compound provides it with distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
ethyl 5-(furan-2-carbonyl)thiophene-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O4S/c1-2-15-12(14)10-6-5-9(17-10)11(13)8-4-3-7-16-8/h3-7H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQAGPCGZKDJRTJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(S1)C(=O)C2=CC=CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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